N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide
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Overview
Description
N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexylamino group attached to a cyclobutyl ring, which is further connected to a benzamide moiety through a dimethylpyrazolylmethyl linker. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate starting materials.
Introduction of the Cyclohexylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclobutyl ring with cyclohexylamine.
Attachment of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI or HATU.
Linking the Dimethylpyrazolylmethyl Group: The final step involves the alkylation of the benzamide with 3,5-dimethylpyrazole, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or pyrazole moieties, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound’s unique structure allows it to interact with specific proteins, making it useful in chemical biology research.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N-[(1S,2R)-2-(Cyclohexylamino)cyclobutyl]-4-(1H-pyrazol-1-yl)benzenesulfonamide
- **N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-4-(1H-1,2,4-triazol-3-yl)
Uniqueness
N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.
Properties
IUPAC Name |
N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c1-16-13-17(2)27(26-16)15-18-7-6-8-19(14-18)23(28)25-22-12-11-21(22)24-20-9-4-3-5-10-20/h6-8,13-14,20-22,24H,3-5,9-12,15H2,1-2H3,(H,25,28)/t21-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXJMYBDFDQBJB-YADHBBJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NC3CCC3NC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)N[C@H]3CC[C@H]3NC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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